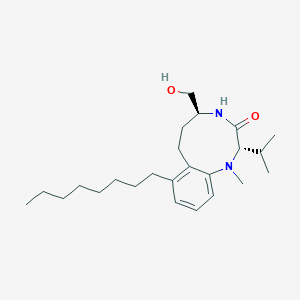

8-Octyl-benzolactam-V9

Description

Contextualization within Protein Kinase C (PKC) Ligand Research

Protein Kinase C (PKC) represents a family of at least 11 isozymes that are pivotal in mediating cellular responses to extracellular signals. nih.govacs.org These enzymes are serine/threonine kinases involved in a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and memory. The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Both conventional and novel PKC isozymes are activated by the second messenger diacylglycerol (DAG) and are primary targets for tumor promoters like phorbol (B1677699) esters. nih.gov

The regulatory region of conventional and novel PKCs contains a cysteine-rich C1 domain, which is the binding site for DAG and its functional analogues, the phorbol esters. nih.gov This C1 domain has become a significant target for drug design, as the development of isozyme-selective activators or inhibitors is crucial for understanding the specific roles of each PKC isozyme in physiological and pathological processes. nih.govresearchgate.net The therapeutic potential of PKC modulators is being explored for various conditions, including Alzheimer's disease, where PKC activation can enhance the activity of α-secretase, a key enzyme in amyloid precursor protein (APP) processing. nih.govnih.gov The challenge lies in creating ligands with high selectivity for individual PKC isozymes to harness their therapeutic benefits while avoiding broad, non-specific activation that could have undesirable effects. researchgate.netmdpi.com

Overview of Indolactam and Benzolactam Analogues

In the search for selective PKC modulators, indolactam-V (ILV) has emerged as a crucial lead compound. kagawa-u.ac.jp ILV and its synthetic analogues, the benzolactams, are structurally simpler and more stable than other potent PKC activators like phorbol esters. researchgate.net Benzolactams, where the indole (B1671886) ring of ILV is replaced, were developed to improve synthetic accessibility and to fine-tune binding selectivity for PKC isozymes. nih.govmdpi.com

Structure-activity relationship (SAR) studies have been extensively conducted on these analogues. mdpi.com Research has shown that modifications, such as the introduction of hydrophobic groups at various positions on the lactam core, can significantly influence binding affinity and selectivity. nih.govkagawa-u.ac.jp For instance, replacing the indole ring with an indoline (B122111) ring and adding a 1-hexyl chain resulted in a binding preference for novel PKCs over conventional PKCs. nih.gov Similarly, studies on benzolactam-V8 derivatives found that the position, length, and electronic properties of side chains on the aromatic ring heavily influence PKC binding affinity, with 9-substituted analogues generally showing dramatically increased affinity compared to their 8-substituted counterparts. nih.gov The goal of these synthetic efforts is to develop new agents with high selectivity for novel PKC isozymes, which are believed to play key roles in processes like tumor promotion. kagawa-u.ac.jp

Table 1: Comparative Binding Affinities (Ki values) of Select PKC Ligands This table presents the inhibition constants (Ki) for various ligands against PKC, indicating their binding affinity. A lower Ki value signifies a higher binding affinity.

| Compound | Target | Ki Value (nM) | Reference |

|---|---|---|---|

| 8-Octyl-benzolactam-V9 | PKCε | 216 | idrblab.net |

| Indolactam-V (ILV) | PKCα (C1A) | 20 | kagawa-u.ac.jp |

| Indolactam-nV (13) | PKCα (C1A) | 150 | kagawa-u.ac.jp |

| Indolactam-L (14) | PKCα (C1A) | 130 | kagawa-u.ac.jp |

| Bryostatin-1 | PKC | 0.44 | idrblab.net |

Rationale for Simplified Benzolactam Architectures in PKC Modulation

The drive towards simplified benzolactam architectures is motivated by several key scientific objectives. A primary goal is to enhance synthetic accessibility, allowing for more efficient production and derivatization of these compounds for research. nih.gov The design of this compound exemplifies this approach; it is a simple analogue created by removing the pyrrolidine (B122466) moiety found in related indolinelactam compounds. nih.gov

A second critical rationale is the improvement of binding selectivity for specific PKC isozymes, particularly the novel PKCs (nPKCs). nih.gov While parent compounds like phorbol esters activate a broad range of PKC isozymes non-selectively, simplified analogues can be engineered to target specific isozyme C1 domains. researchgate.netkagawa-u.ac.jp For example, this compound was specifically designed to improve binding selectivity for novel PKCs. nih.gov This selectivity is vital, as different isozymes can have opposing biological roles. Achieving isozyme-selective modulation is a significant pharmacological need for developing targeted therapies and research tools. nih.gov

Finally, a simplified and well-understood pharmacophore helps in overcoming the potential carcinogenic properties associated with some of the more complex, naturally derived PKC activators. mdpi.com By creating minimalist structures that retain high affinity and gain selectivity, researchers aim to dissociate therapeutic effects from the tumor-promoting activities observed with compounds like phorbol esters. researchgate.net This strategic simplification is a cornerstone of modern drug design in the field of PKC modulation.

Structure

3D Structure

Properties

Molecular Formula |

C24H40N2O2 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(2S,5S)-5-(hydroxymethyl)-1-methyl-8-octyl-2-propan-2-yl-4,5,6,7-tetrahydro-2H-1,4-benzodiazonin-3-one |

InChI |

InChI=1S/C24H40N2O2/c1-5-6-7-8-9-10-12-19-13-11-14-22-21(19)16-15-20(17-27)25-24(28)23(18(2)3)26(22)4/h11,13-14,18,20,23,27H,5-10,12,15-17H2,1-4H3,(H,25,28)/t20-,23-/m0/s1 |

InChI Key |

IDVIOLNZWSXZGL-REWPJTCUSA-N |

Isomeric SMILES |

CCCCCCCCC1=C2CC[C@H](NC(=O)[C@@H](N(C2=CC=C1)C)C(C)C)CO |

Canonical SMILES |

CCCCCCCCC1=C2CCC(NC(=O)C(N(C2=CC=C1)C)C(C)C)CO |

Synonyms |

8-octyl-benzolactam-V9 8-octylbenzolactam-V9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Principles

Strategic Design of 8-Octyl-benzolactam-V9 Analogues

The design of this compound was a deliberate effort to simplify the structure of existing PKC activators while improving their isozyme selectivity. nih.gov It was developed as an analogue of indolactam-V, a known tumor promoter that targets both conventional (cPKC) and novel (nPKC) isozymes. nih.govacs.orgnih.gov The primary goals were to increase the ease of chemical synthesis and to achieve more precise binding to novel PKC isozymes, particularly PKC epsilon (PKCε) and eta (PKCη). nih.govevitachem.com

The inclusion of the octyl group at position 8 of the benzolactam core is a critical design feature that enhances the molecule's lipophilicity. evitachem.com This property is crucial for effective interaction with the C1 domains of PKC enzymes, which are the binding sites for such activators. acs.orgevitachem.com The rationale is based on previous findings with related compounds, where the introduction of a hexyl group in indolinelactam-V derivatives led to a preference for binding to novel PKCs. nih.govacs.org The long alkyl chain is believed to favorably position the molecule within the binding pocket, contributing to its affinity and selectivity profile. evitachem.comkagawa-u.ac.jp

A key objective in designing this compound was to achieve greater binding selectivity for novel PKC isozymes (δ, ε, η, θ) over conventional ones (α, βI, βII, γ). nih.govacs.org The design strategy was based on the hypothesis that removing the π electrons found in the indole (B1671886) ring of indolactam-V could increase selectivity for the C1B domains of novel PKCs. acs.org

This led to the development of a simplified analogue that replaces the indole ring with a benzene (B151609) ring and completely omits the pyrrolidine (B122466) moiety present in earlier indolinelactam-V derivatives. nih.govacs.org This structural modification resulted in a compound that demonstrated significant binding selectivity for the C1B domains of novel PKCs. nih.govacs.org Specifically, this compound was found to selectively translocate PKCε and PKCη in cells, indicating its potential as a selective activator for these particular isozymes. nih.govnih.gov

Binding Selectivity of Benzolactam Analogues

| Compound | Structural Modification vs. Indolactam-V (ILV) | Observed Selectivity | Reference |

|---|---|---|---|

| 1-Hexyl-indolinelactam-V | Indole ring replaced with indoline (B122111) ring; 1-hexyl group added | Binding preference for novel PKCs over conventional PKCs | nih.govacs.org |

| This compound | Indole ring replaced with benzene ring; pyrrolidine moiety removed; 8-octyl group added | Significant selectivity for C1B domains of novel PKCs (specifically ε and η) | nih.govacs.orgnih.gov |

Structural Rationale for Octyl Moiety Inclusion

Chemical Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process designed for efficiency and accessibility. acs.orgevitachem.com The pathway involves the systematic construction of the benzolactam core followed by the introduction of the characteristic octyl side chain. evitachem.com

The synthesis of this compound commences with the starting material 2-bromo-6-nitrotoluene (B1266184). acs.org A key sequence of reactions transforms this precursor into the final product. The general scheme involves forming the lactam ring through cyclization reactions and introducing the octyl group via alkylation. evitachem.com

A published reaction scheme outlines the synthesis as follows:

Bromination : The process begins with bromination at the benzyl (B1604629) position of 2-bromo-6-nitrotoluene (5). acs.org

Substitution : This is followed by a substitution reaction with sodium diethyl malonate, resulting in intermediate 6. acs.org

Hydrolysis and Decarboxylation : The resulting diester undergoes hydrolysis and decarboxylation. acs.org

Esterification and Reduction : The mono-carboxylic acid is then converted to an ethyl ester, which is subsequently reduced. acs.org

Protection : The resulting hydroxyl group is protected with an acetyl group, yielding intermediate 7. acs.org

Further Steps : Subsequent steps, including formation of the nine-membered lactam ring and introduction of the valine and octyl moieties, lead to the final compound, this compound (4). acs.org

The synthesis relies on specific precursors and reagents to facilitate the key transformations. acs.org

Key Reagents in the Synthesis of this compound

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| 2-bromo-6-nitrotoluene | Initial starting material for the benzolactam core | acs.org |

| N-Bromosuccinimide (NBS) | Reagent for bromination at the benzylic position | acs.org |

| Azobisisobutyronitrile (AIBN) | Radical initiator for the bromination reaction | acs.org |

| Sodium diethyl malonate | Nucleophile in the substitution reaction to introduce a two-carbon unit | acs.org |

The initial bromination is a critical step, typically carried out using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) under reflux conditions. acs.org The subsequent formation of the lactam ring is another pivotal transformation, achieved through cyclization. evitachem.com Purification of the final product and intermediates is generally accomplished using chromatographic techniques such as column chromatography. acs.orgevitachem.com

Reaction Schemes and Intermediate Derivations

Optimization of Synthetic Accessibility

A significant driver for the development of this compound was the goal of increased synthetic accessibility compared to more complex parent compounds like ILV. nih.govacs.org Synthetic accessibility is a measure of how easily a compound can be synthesized, a crucial factor in drug discovery and development for producing sufficient quantities for research and potential therapeutic use. d-nb.info

The simpler chemical architecture of this compound, which lacks the fused pyrrolidine ring of its predecessors, contributes directly to a more straightforward and potentially higher-yielding synthesis. nih.gov This simplification reduces the number of synthetic steps and challenges associated with creating complex, stereochemically rich structures. nih.govacs.org The development of computational tools and methodologies, such as LeadOp+R and BR-SAScore, aims to predict and optimize synthetic accessibility during the design phase of new molecules, ensuring that novel compounds are not only potent and selective but also practical to produce. d-nb.infonih.govfrontiersin.org

Molecular Interactions and Binding Mechanisms with Protein Kinase C

Binding Affinity to PKC C1 Domains

The C1 domains are crucial for the activation of conventional and novel PKC isozymes. acs.orghelsinki.fi These domains bind to tumor promoters and the second messenger diacyl-sn-glycerol (DAG). researchgate.net The affinity of 8-Octyl-benzolactam-V9 for these domains has been a central focus of research.

Research has demonstrated that this compound exhibits significant binding selectivity for the isolated C1B domains of novel PKC isozymes (δ, ε, η, θ). nih.govacs.org In fact, it was found to be a selective activator for PKC epsilon (ε) and eta (η). nih.govacs.org Studies using HeLa cells revealed that at a concentration of 1 µM, this compound caused the translocation of PKC ε and η from the cytoplasm to the plasma membrane, a key step in their activation. nih.gov Other PKC isozymes did not show a similar response even at a higher concentration of 10 µM. nih.gov This selectivity is attributed to its ability to bind to the C1B domains, which are considered the primary binding sites for tumor promoters in novel PKCs. acs.orgresearchgate.net

In contrast to its high affinity for novel PKC C1B domains, this compound shows a reduced binding preference for conventional PKC isozymes (α, βI, βII, γ). nih.govacs.org This differential binding is a key characteristic of this compound. The design of this compound was influenced by previous findings that modifying the indole (B1671886) ring of indolactam-V could enhance selectivity for novel PKCs. nih.govacs.org The development of this simplified analog without the pyrrolidine (B122466) moiety of its predecessors was a strategic effort to improve this selectivity. nih.govacs.org

Binding affinity studies, often conducted using competitive binding assays with radiolabeled phorbol (B1677699) esters like [3H]phorbol 12,13-dibutyrate (PDBu), have quantified this selectivity. kagawa-u.ac.jp While specific Ki values for this compound across all conventional isozymes are not detailed in the provided search results, the qualitative data strongly supports its preferential binding to novel PKCs. nih.govacs.org

| Compound | Target PKC Isozyme | Binding Affinity (Ki) | Selectivity Profile |

| This compound | PKC ε | Not specified in results | High |

| This compound | PKC η | Not specified in results | High |

| This compound | Conventional PKCs | Not specified in results | Low |

Specificity for C1B Domains of Novel PKCs

Conformational Aspects and Receptor Recognition

The three-dimensional structure of this compound and its ability to adopt specific conformations are critical for its interaction with the C1 domains of PKC.

The conformation of the lactam ring is a key determinant of the biological activity of benzolactam compounds. acs.org Benzolactam-V8, which has an eight-membered lactam ring, can only exist in a "twist" form. acs.org This twist conformation is believed to be the active conformation for binding to PKC. acs.org In contrast, nine- and ten-membered lactams adopt a "sofa" form and are inactive. acs.org Although this compound is a nine-membered lactam, its design as an analog of active compounds suggests that its specific substitutions allow it to adopt a conformation suitable for PKC binding. The replacement of an ester group with an amide group, as seen in some analogs, can significantly impact the molecule's conformation and its ability to bind to PKC. tandfonline.com

The amide bond within the lactam structure plays a crucial role in the binding of benzolactams to PKC. researchgate.net Both the amide hydrogen and the carbonyl oxygen of related compounds like indolactam-V are involved in forming hydrogen bonds with the C1B domains of PKCδ. researchgate.net This interaction is fundamental for the stable binding and subsequent activation of the enzyme. researchgate.net Research on various benzolactam V8-based activators has shown that modifications to the side chains linked to the aromatic ring via an amide group can result in nanomolar binding affinities for PKCα. nih.gov This highlights the importance of the amide linkage in mediating the interaction with the receptor. nih.gov

Hydrophobic Interactions in PKC Binding

Contribution of the Octyl Group to Lipophilicity and Binding

The introduction of an eight-carbon alkyl chain, the octyl group, at the 8-position of the benzolactam core is a key structural modification that significantly influences its interaction with PKC. evitachem.com This appendage enhances the lipophilicity of the molecule, a crucial factor for effective binding to the lipid-binding C1 domains of PKC. evitachem.com

In the development of PKC activators based on indolactam and benzolactam scaffolds, a direct correlation has been observed between the hydrophobicity of substituents and binding affinity, particularly for novel PKC (nPKC) isozymes such as δ, ε, η, and θ. kagawa-u.ac.jp Studies on related indolactam-V derivatives demonstrate that more hydrophobic analogues generally exhibit higher affinity for the C1B domains of nPKCs. kagawa-u.ac.jp The octyl group in this compound serves this purpose, promoting the molecule's insertion into the hydrophobic groove of the C1 domain. evitachem.comkagawa-u.ac.jp The binding affinities of benzolactams are found to be dependent on the length, orientation, and electronic properties of their side chain appendages. nih.gov The design of this compound specifically aimed to leverage this property to achieve greater binding selectivity for novel PKC isozymes. nih.gov

| Compound (Substituent at position 12) | Substituent Hydrophobicity (ClogP) | Binding Affinity for PKCδ-C1B (Ki, nM) |

|---|---|---|

| Indolactam-V (Isopropyl) | 1.34 | 1.9 |

| Indolactam-E (sec-Butyl) | 1.80 | 1.2 |

| Indolactam-nV (n-Pentyl) | 2.50 | 0.74 |

| Indolactam-L (Isopentyl) | 2.50 | 0.68 |

This table illustrates the general principle that increased hydrophobicity of the alkyl substituent correlates with higher binding affinity for novel PKC isozymes, a principle applied in the design of this compound. Data is derived from studies on analogous indolactam compounds. kagawa-u.ac.jp

Hydrophobic Pharmacophore Integration

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In the context of PKC activators, a key feature is a hydrophobic group that can occupy a specific hydrophobic pocket within the C1 domain. nih.gov The octyl group of this compound functions as a critical hydrophobic pharmacophore. nih.govacs.org

This long alkyl chain is designed to integrate into the hydrophobic, membrane-proximal region of the PKC C1 domain binding pocket. evitachem.comkagawa-u.ac.jp This interaction is a primary anchor for the ligand, contributing significantly to the stability of the ligand-receptor complex. The successful integration of this hydrophobic pharmacophore is a determining factor in the high binding affinity and the selectivity profile of the compound, particularly for the C1B domains of novel PKC isozymes like PKC epsilon and eta. nih.govevitachem.com

Specific Non-Covalent Interactions

The binding of this compound to PKC is stabilized by a network of specific non-covalent interactions. encyclopedia.pub These forces, though individually weak, collectively ensure a high-affinity and selective association between the ligand and the receptor's binding pocket.

Analysis of C–H/π Interactions with Receptor Residues

C–H/π interactions are weak, non-covalent molecular forces that occur between a C–H bond and a π-electron system, such as an aromatic ring. researchgate.netmdpi.com These interactions are recognized as significant contributors to molecular recognition and protein stability. mdpi.comrsc.org

| PKCδ-C1B Variant | Ligand | Binding Affinity (Ki, nM) | Interpretation |

|---|---|---|---|

| Wild-Type | Indolactam-V | 1.9 | Baseline affinity with intact C–H/π interaction. |

| Mutant (Pro-11→dfP*) | Indolactam-V | >100 | Loss of affinity suggests disruption of the C–H/π interaction. |

Pro-11→dfP denotes a mutation where proline is replaced with 4,4-difluoroproline, which alters the electronic properties of the C-H groups involved in the interaction. This data from an analogous compound strongly supports the role of the Pro-11 residue in a C–H/π interaction. kagawa-u.ac.jp

Identification of Key Amino Acid Residues in Binding Pockets

The high-affinity binding of this compound is dependent on interactions with specific amino acid residues that line the binding pocket within the C1 domain of PKC. nih.gov The compound shows marked selectivity for the C1B domains of novel PKC isozymes, particularly PKC epsilon and eta. nih.gov

Modeling studies and mutational analyses of related ligands and PKC C1 domains have identified several key residues:

Conserved loop residues: The binding pocket is formed by two loops, typically comprising residues 8-12 and 21-27. nih.gov Residues within these loops form critical hydrogen bonds with the ligand. nih.gov

Proline-11: As discussed, this residue is crucial for the C–H/π stacking interaction with the aromatic ring of the benzolactam. kagawa-u.ac.jp

Threonine-12 and Leucine-21: Homology models suggest these residues form common hydrogen bonds with lactam-based ligands, helping to orient them correctly within the binding site. nih.gov

Leucine-24: This residue is located deep within the hydrophobic groove of the binding pocket. kagawa-u.ac.jp Docking simulations suggest that the hydrophobic side chain of the ligand (the octyl group in this case) is positioned in close proximity to Leu-24, contributing to the hydrophobic interactions that anchor the ligand. kagawa-u.ac.jp

| Amino Acid Residue | Location | Proposed Role in Binding | Supporting Evidence |

|---|---|---|---|

| Pro-11 | Loop A of C1 Domain | Forms C–H/π interaction with the ligand's aromatic ring. | Mutational analysis kagawa-u.ac.jp |

| Thr-12 | Loop A of C1 Domain | Forms hydrogen bonds with the ligand. | Homology modeling nih.gov |

| Leu-21 | Loop B of C1 Domain | Forms hydrogen bonds with the ligand. | Homology modeling nih.gov |

| Leu-24 | Hydrophobic Groove | Interacts with the hydrophobic alkyl side chain of the ligand. | Docking simulations kagawa-u.ac.jp |

Structure Activity Relationship Sar Studies

Impact of Octyl Chain Substitution on Selective Activity

The substitution of an octyl chain at the 8-position of the benzolactam core is a critical determinant of the compound's selective activity. This modification was strategically implemented to modulate the compound's hydrophobicity. acs.org

The removal of the pyrrole (B145914) moiety, present in the parent indolactam structures, leads to a decrease in hydrophobicity. acs.org The introduction of the C8 octyl group was designed to compensate for this reduction. acs.org A comparison of calculated log P values shows that 8-Octyl-benzolactam-V9 (log P = 7.20) is significantly more hydrophobic than related compounds like 1-hexyl-ILV (log P = 5.83). acs.org This increased lipophilicity is believed to facilitate interactions with the lipid-rich cell membrane environment where PKC isozymes are activated. plos.org

Studies on related benzolactam-V8 analogues have further underscored the importance of the side chain's characteristics. Research indicates that the binding affinities of benzolactams are dependent on the orientation, length, and electronic properties of the side chain appendage. nih.gov For instance, in benzolactam-V8 derivatives, substitution at the 9-position was found to dramatically increase PKC binding affinity compared to the corresponding 8-substituted analogues, highlighting the sensitivity of the receptor to the precise location of the hydrophobic chain. nih.gov This underscores that the specific placement of the octyl group at the 8-position in this compound is a key factor in its distinct binding and activity profile.

Comparison of this compound with Parental Indolactam-V and Benzolactam Analogues

The unique properties of this compound are best understood in comparison to its parent compounds, Indolactam-V (ILV), and other benzolactam analogues. nih.govnih.gov These comparisons reveal how specific structural modifications have led to its refined selectivity.

A defining structural feature of this compound is the absence of the pyrrolidine (B122466) moiety found in its parent compound, ILV, and related indolinelactam analogues. nih.govacs.org This modification was a deliberate design choice aimed at creating a simpler analogue with increased synthetic accessibility. nih.govstanford.edu The pyrrolidine ring is a feature of many biologically active compounds, contributing to their conformational rigidity and interaction with biological targets. nih.govfrontiersin.org Its removal in this compound fundamentally alters the scaffold, contributing to its unique binding characteristics when compared to the parental structures. nih.govacs.org As mentioned previously, the resulting decrease in hydrophobicity from this removal was counteracted by the addition of the long octyl chain. acs.org

The parental compound, Indolactam-V, and its derivatives are known tumor promoters that target both conventional and novel PKC isozymes. nih.govacs.org Efforts to improve isozyme selectivity led to the development of benzolactam analogues. nih.govacs.org For example, 1-hexyl derivatives of indolinelactam-V, where the indole (B1671886) ring was replaced with an indoline (B122111) ring, showed a preferential binding for novel PKCs over conventional PKCs. nih.govacs.org

This compound was engineered to further enhance this selectivity. nih.gov It demonstrated significant binding selectivity for the isolated C1B domains of novel PKCs. nih.govacs.org Modeling studies suggest that the interaction between PKC ligands and the C1 domain is heavily influenced by specific hydrophobic contacts and that a common pharmacophore is not shared by all PKC ligands. nih.govacs.org The combination of the benzolactam core, the lack of the pyrrolidine ring, and the presence of the 8-octyl chain in this compound results in a binding profile distinct from that of ILV and other analogues.

The following table presents the binding affinities (Ki, nM) of this compound and its parent compound, Indolactam-V, for various PKC isozyme C1 domains.

| Compound | PKCα-C1A | PKCβI-C1A | PKCγ-C1A | PKCδ-C1B | PKCε-C1B | PKCη-C1B | PKCθ-C1B |

|---|---|---|---|---|---|---|---|

| This compound | >10000 | >10000 | 5200 aatbio.com | 130 | 41 | 40 | 170 |

| Indolactam-V | 21 | 20 | 138 | 8.3 medchemexpress.com | 7.7 medchemexpress.com | 5.5 medchemexpress.com | 15 |

Note: Data for this compound and Indolactam-V (except where noted) are derived from Nakagawa et al., 2006. nih.govacs.org Lower Ki values indicate stronger binding affinity.

Influence of Pyrrolidine Moiety Removal

Isosyme Selectivity Profiling

The primary pharmacological interest in this compound stems from its remarkable isozyme selectivity, a direct consequence of its unique structure. nih.govevitachem.com

This compound has been identified as a selective activator for Protein Kinase C epsilon (PKCε) and Protein Kinase C eta (PKCη). nih.govacs.orgevitachem.com This selectivity was demonstrated in studies using HeLa cells, where the compound's ability to induce the translocation of PKC isozymes from the cytoplasm to the plasma membrane—a hallmark of activation—was observed. nih.govacs.org

At a concentration of 1 µM, this compound selectively translocated PKCε and PKCη. nih.govacs.org In contrast, other PKC isozymes, including conventional PKCs (α, βI, γ) and the novel PKCδ, did not respond at this concentration and required significantly higher concentrations (up to 20 µM for PKCδ) to induce translocation. acs.org This potent and selective activation of the ε and η isozymes makes this compound a valuable tool for studying the specific roles of these enzymes in cellular signaling pathways. evitachem.comnih.govnih.gov

The table below summarizes the translocation activity of this compound on various PKC isozymes.

| PKC Isozyme | Minimum Concentration for Translocation (µM) |

|---|---|

| PKCα | >20 |

| PKCβI | >20 |

| PKCγ | >20 |

| PKCδ | 20 |

| PKCε | 1 |

| PKCη | 1 |

Note: Data derived from Nakagawa et al., 2006. acs.org

The preference of this compound for PKCε and PKCη is governed by several structural and molecular factors. A primary factor is its selective binding to the C1B domains of novel PKCs. nih.govacs.org The C1 domain is the binding site for PKC activators, and differences in the amino acid sequences of C1A and C1B domains across various isozymes are thought to be the basis for selective ligand development. kagawa-u.ac.jp

Modeling studies have revealed the crucial role of specific hydrophobic contacts in the PKC-ligand interaction. nih.govacs.org The high hydrophobicity of the octyl chain on this compound likely facilitates strong interactions within the hydrophobic grooves of the C1B domains of PKCε and PKCη. acs.org Furthermore, structural differences between the C1 domains of conventional and novel PKCs may contribute to this selectivity. For instance, the C1A domains of PKCα and PKCβ contain an aromatic Phenylalanine residue at position 24, whereas other C1 domains, including those in novel PKCs, have an aliphatic Leucine or Isoleucine at this position. kagawa-u.ac.jp This difference could create steric hindrance or unfavorable interactions for certain ligands in conventional PKCs, thereby favoring binding to novel isozymes. kagawa-u.ac.jp The unique combination of the benzolactam scaffold and the 8-octyl substitution in this compound appears to be optimally suited for the binding pockets of PKCε and PKCη. nih.govacs.org

Selective Activation of PKCε and PKCη

Conformational Flexibility in SAR

The biological activity of benzolactams is intrinsically linked to their three-dimensional shape, which is dictated by the flexibility of the medium-sized lactam ring. Research into related compounds, such as teleocidins and indolactams, has established that their activity is dependent on an equilibrium between at least two conformational states: a "twist" form and a "sofa" form. acs.org This equilibrium arises from the cis-trans isomerization of the amide bond within the lactam ring. acs.org The "twist" conformation is widely considered to be the active form for binding to Protein Kinase C (PKC) isozymes. acs.org

In the benzolactam series, the size of the lactam ring is a critical determinant of its conformational preference. Eight-membered benzolactams (benzolactam-V8) are constrained and can only exist in the active "twist" form. acs.org Conversely, larger nine- and ten-membered lactams, such as benzolactam-V9 and -V10, exclusively adopt the "sofa" conformation in solution. acs.org

Table 1: Conformational Preferences of Benzolactam Ring Systems

| Compound Class | Ring Size | Preferred Conformation | Biological Activity Status |

| Benzolactam-V8 | 8-membered | Twist | Active |

| Benzolactam-V9 | 9-membered | Sofa | Generally Inactive/Less Active |

| Benzolactam-V10 | 10-membered | Sofa | Generally Inactive/Less Active |

| Indolactam-V | 9-membered | Twist-Sofa Equilibrium | Active |

Data sourced from Irie, K., et al. (1995). acs.org

This compound was designed as a synthetically accessible analogue of indolactam-V (ILV) to achieve improved binding selectivity for novel PKC isozymes (nPKCs). nih.gov The design replaced the indole ring of ILV with a benzene (B151609) ring and removed the pyrrolidine moiety found in related indolinelactam analogues. nih.gov

SAR studies on benzolactam-V8 derivatives have shown that the position of hydrophobic substituents on the phenyl ring significantly impacts PKC binding affinity. helsinki.finih.gov Generally, a hydrophobic substituent enhances binding, with position 9 being the most favorable, followed by positions 8, 10, and 7. helsinki.fi Specifically, 9-substitution in benzolactam-V8 analogues was found to dramatically increase PKC binding affinity when compared with the corresponding 8-substituted analogues. nih.gov

Despite the inherent preference of the nine-membered ring for the less active "sofa" conformation and the suboptimal 8-position of its alkyl chain, this compound displays remarkable biological selectivity. acs.orgnih.gov The compound shows significant binding selectivity for the isolated C1B domains of novel PKCs. nih.gov Furthermore, it selectively activates and induces the translocation of PKCε and PKCη in HeLa cells at a concentration of 1 µM, with other PKC isozymes remaining unresponsive even at 10 µM. nih.gov This indicates that the conformational flexibility of the nine-membered ring, combined with the specific interactions of the 8-octyl side chain, allows the molecule to adopt a bioactive conformation that is selectively recognized by the C1 domains of PKCε and PKCη. nih.govscispace.com

Table 2: Research Findings on Benzolactam Derivatives

| Compound | Key Structural Feature | Research Finding Summary |

| Benzolactam-V8-310 | 8-membered ring | Stronger biological activity than Indolactam-V, indicating the "twist" form is active. acs.org |

| Benzolactam-V9-310 | 9-membered ring | Inactive for inducing differentiation in HL-60 cells, indicating the "sofa" form is inactive. acs.org |

| 9-Substituted Benzolactam-V8 | Substituent at C-9 | Dramatically increased PKC binding affinity compared to 8-substituted analogues. nih.gov |

| This compound | 9-membered ring, Octyl at C-8 | Selective activator for PKCε and PKCη. nih.gov Shows significant binding selectivity for C1B domains of novel PKCs. nih.gov |

Computational and Theoretical Investigations

Molecular Mechanics and Semi-Empirical Calculations

Molecular mechanics and semi-empirical methods serve as foundational computational tools for exploring the conformational landscape of flexible molecules like benzolactams. rsc.orgarxiv.org These methods, which offer a balance between computational cost and accuracy, are particularly useful for initial conformational searches and energy minimizations of complex organic structures. uni-muenchen.dechemrxiv.orgrutgers.edu

Table 1: Summary of Computational Investigation Methods

| Computational Method | Application in 8-Octyl-benzolactam-V9 Study | Key Findings |

|---|---|---|

| Molecular Mechanics | Initial conformational analysis and energy minimization. | Prediction of stable low-energy conformations. |

| Semi-Empirical Calculations | Refinement of molecular geometry and electronic properties. | Supported the identification of the 'sofa' conformation as the most stable form. |

| Quantum Chemical Calculations | High-accuracy conformational energy and geometry calculation. | Confirmed the 'sofa' conformation of the nine-membered ring as the energy minimum. |

| Molecular Docking | Simulation of binding to Protein Kinase C (PKC) C1 domains. | Predicted binding modes and identified key interactions responsible for isozyme selectivity. ucsd.eduacs.org |

This table provides an interactive summary of the computational methods applied to the study of this compound.

Quantum Chemical Calculations for Conformation Analysis

To achieve a more precise understanding of the conformational energetics and structural parameters of this compound, quantum chemical calculations are employed. rsc.orgarxiv.org Methods like Density Functional Theory (DFT) provide a higher level of theory compared to semi-empirical methods, allowing for more accurate predictions of molecular properties. nih.govmdpi.com

For the benzolactam series, quantum chemical calculations have been vital in confirming the conformational preferences first identified by molecular mechanics. Specifically, for nine-membered lactam rings like that in benzolactam-V9, these calculations have solidified the finding that the molecule exclusively adopts a "sofa" conformation in solution. acs.org This contrasts with the eight-membered ring analogues (benzolactam-V8), which are constrained to a "twist" form. acs.org The determination that the "sofa" form is the stable conformation for the V9 scaffold was a critical step in the rational design process, as the molecule's three-dimensional shape is a key determinant of its ability to bind to its target receptor. acs.org

Molecular Docking Simulations of Ligand-Receptor Complexes

Molecular docking simulations are a cornerstone of modern drug design, used to predict how a ligand, such as this compound, fits into the binding site of a target receptor. ucsd.eduacs.orgunimas.my The primary biological targets for this class of compounds are the C1 domains of Protein Kinase C (PKC) isozymes. nih.govhelsinki.fi this compound was specifically designed to be a selective activator for the novel PKC isozymes epsilon (PKCε) and eta (PKCη). acs.orgnih.gov

Docking simulations were performed to model the interaction between this compound and the C1 domains of various PKC isozymes. nih.gov These simulations place the ligand within the binding pocket—the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters—and calculate a score to estimate binding affinity. helsinki.finih.gov By comparing the predicted binding of this compound to different PKC isozyme C1 domains, researchers could computationally evaluate its selectivity profile before undertaking its chemical synthesis. acs.org The results of these simulations supported its potential as a selective ligand for novel PKCs. nih.govnih.gov

Prediction of Binding Modes and Interactions

Beyond simply predicting if a molecule will bind, docking simulations provide detailed predictions of the specific binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For this compound, these simulations predicted its orientation within the C1B domains of novel PKCs. nih.gov

The predicted binding mode highlights several crucial interactions:

Hydrogen Bonding: The amide hydrogen and carbonyl oxygen of the lactam ring are predicted to form critical hydrogen bonds with backbone atoms in the C1 domain, mimicking the interactions of phorbol esters.

Hydrophobic Interactions: The long octyl chain at position 8 was specifically incorporated to form extensive hydrophobic interactions with a lipid-exposed surface of the receptor, enhancing binding affinity.

Van der Waals Contacts: The benzene (B151609) ring and other parts of the molecule are predicted to make favorable van der Waals contacts with hydrophobic residues lining the binding cleft.

These predicted interactions provided a molecular-level explanation for the compound's activity and, crucially, its selectivity. Subtle differences in the amino acid composition and shape of the C1 domains among PKC isozymes mean that this compound fits more favorably into the binding sites of PKCε and PKCη, leading to its observed selective activation of these particular isozymes. nih.govnih.gov This selectivity was later confirmed experimentally, validating the predictive power of the computational models. nih.gov

Table 2: Computationally Predicted and Experimentally Verified PKC Isozyme Selectivity

| PKC Isozyme Class | Isozyme | Binding/Activation by this compound |

|---|---|---|

| Conventional (cPKC) | α, β, γ | No significant response |

| Novel (nPKC) | ε, η | Selective activation |

| Novel (nPKC) | δ, θ | No significant response |

This table summarizes the selective activity of this compound for specific PKC isozymes, a property that was predicted by computational simulations and confirmed by cellular assays. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Benzolactam-V8 |

| Benzolactam-V10 |

Mechanistic Insights into Cellular Signaling Pathways

PKC Isozyme Translocation Studies in Cellular Models

Activation of Protein Kinase C is critically dependent on its translocation from the cytoplasm to cellular membranes, a process initiated by the binding of activating ligands to its C1 domain. helsinki.fi Studies using cellular models have provided specific insights into how 8-Octyl-benzolactam-V9 mediates this essential step in PKC activation.

This compound potently induces the translocation of specific PKC isozymes from the cytoplasm to the plasma membrane. evitachem.comacs.org This event is a hallmark of PKC activation, as the membrane environment brings the kinase into proximity with its substrates and allosteric cofactors, leading to a conformational change that unleashes its catalytic activity. helsinki.finih.gov In cellular models such as HeLa cells, treatment with this compound at a concentration of 1 µM is sufficient to cause this translocation for responsive isoforms. acs.org The compound's mechanism of action involves binding to the C1 domains of PKC, which stabilizes the enzyme's association with the membrane. evitachem.comnih.gov The introduction of the octyl group into the benzolactam structure enhances its lipophilicity, which is a crucial factor for its potent interaction with the C1 domains embedded within the plasma membrane. evitachem.com

A key characteristic of this compound is its remarkable selectivity for novel PKC (nPKC) isozymes over conventional (cPKC) and atypical isoforms. acs.orgnih.gov Research has demonstrated that the compound selectively activates and translocates PKCε (epsilon) and PKCη (eta). acs.org In studies using HeLa cells, a 1 µM concentration of this compound effectively triggered the translocation of PKCε and PKCη. acs.org In contrast, other isozymes, including conventional PKCs, showed no response even at a significantly higher concentration of 10 µM. acs.org This indicates a high degree of binding selectivity for the C1B domains, which are characteristic of the novel PKC isoforms. acs.org

| PKC Isoform | Group | Translocation Induced by this compound (at 1 µM) | Reference |

|---|---|---|---|

| PKCε (epsilon) | Novel (nPKC) | Yes | acs.org |

| PKCη (eta) | Novel (nPKC) | Yes | acs.org |

| Other Isozymes (e.g., conventional) | Conventional (cPKC) | No (even at 10 µM) | acs.org |

Cytoplasmic to Plasma Membrane Translocation

Modulatory Effects on Downstream Signaling Cascades

The selective activation of PKCε and PKCη by this compound initiates a cascade of downstream signaling events, impacting specific enzymatic pathways and protein processing.

One of the significant downstream effects of PKC activation is the modulation of secretase enzymes. nih.gov Activators of PKC, including compounds in the same class as this compound, have been shown to enhance the activity of α-secretase. nih.gov This enzyme plays a crucial role in the non-amyloidogenic processing of the amyloid precursor protein (APP). helsinki.finih.gov The stimulation of PKC isoforms, particularly certain novel isoforms, promotes this protective pathway. helsinki.fi

The activation of α-secretase has direct implications for the processing of Amyloid Precursor Protein (APP), a process central to the pathology of Alzheimer's disease. helsinki.finih.gov By enhancing α-secretase activity, PKC activators like this compound promote the cleavage of APP within the amyloid-beta (Aβ) domain. helsinki.fi This action precludes the formation of the neurotoxic Aβ peptides associated with amyloid plaques. helsinki.fi Consequently, this leads to a relative decrease in the levels of pathological Aβ, highlighting the therapeutic potential of selective PKC activators in neurodegenerative diseases. helsinki.finih.gov

Activation of Alpha-Secretase Activity

Regulation of Cellular Processes via PKC Activation

The activation of PKC by this compound influences a wide array of fundamental cellular processes. helsinki.figoogle.com PKC isoforms are integral signaling hubs that regulate functions such as cell proliferation, apoptosis, differentiation, and cytoskeleton organization. helsinki.figoogle.com

The selective activation of PKCε and PKCη can have distinct effects. For example, PKC activation can lead to the subsequent activation of other kinases, such as Protein Kinase D (PKD). google.com Activated PKD can then phosphorylate downstream targets like histone deacetylase 5 (HDAC5), causing its export from the nucleus to the cytoplasm. google.com This translocation relieves the repression of transcription factors, allowing for the expression of genes that control various cellular functions. google.com The specific cellular outcomes are context-dependent, but the ability of this compound to selectively engage specific PKC isoforms makes it a valuable probe for dissecting these complex regulatory networks. acs.org

Influence on HIV Latency Reversal

The compound this compound is a synthetic analogue of indolactam-V, designed to target protein kinase C (PKC) isozymes. evitachem.com It demonstrates significant selectivity for novel PKC isozymes, particularly PKC epsilon and eta. evitachem.com This selectivity makes it a point of interest in research concerning cellular signaling and potential therapeutic applications. evitachem.com

Latency-reversing agents (LRAs) are a key focus in HIV-1 cure strategies, aiming to reactivate the virus from its latent state in cellular reservoirs. nih.govnih.gov A "shock and kill" approach is one such strategy, where LRAs are used to "shock" the latent virus into an active state, making the infected cells visible to the immune system or susceptible to apoptosis-inducing agents for the "kill" phase. nih.gov

Activators of Protein Kinase C (PKC) are recognized as potential LRAs because of their capacity to reverse HIV latency. nih.govnih.gov Research into a series of benzolactam derivatives, including compounds related to this compound, has explored their efficacy as LRAs. nih.govnih.gov One particular derivative, BL-V8-310, has shown potent activity in reactivating latent HIV. nih.govnih.gov This activity was observed in latently infected cell lines (ACH-2 and J-Lat) at concentrations of 10 nM or higher, and these findings were also confirmed in peripheral blood cells from individuals with HIV. nih.gov The latency-reversing activity of BL-V8-310 was found to be superior to that of prostratin, another well-known PKC activator. nih.govmednexus.org

The mechanism of action for these benzolactam-related compounds involves the activation of PKC, which in turn influences downstream signaling pathways. evitachem.comnih.gov The activation of the PKC-NF-κB signaling pathway is a critical mechanism for the reactivation of HIV from latency. escholarship.org This process is followed by an increased release of HIV particles from the cells that were latently infected. nih.govnih.gov

Interactive Data Table: Research Findings on Benzolactam Derivatives and HIV Latency

| Compound/Agent | Mechanism of Action | Observed Effect | Cell Models | Effective Concentration |

|---|---|---|---|---|

| BL-V8-310 | PKC Activator | Reverses HIV latency, superior to prostratin | ACH-2, J-Lat cells, peripheral blood cells from HIV-infected patients | 10 nM or higher |

| Prostratin | PKC Activator | Reverses HIV latency, activates NF-κB | CD4+ T cells | Not specified in provided context |

Mechanisms of Apoptosis Promotion in Infected Cells

In addition to their role in reversing HIV latency, benzolactam-related compounds have been found to promote apoptosis, or programmed cell death, specifically in cells latently infected with HIV. nih.govnih.gov This dual functionality is significant for the "shock and kill" strategy, as the same agent that reactivates the virus may also contribute to the elimination of the infected cell. mednexus.org

The pro-apoptotic effect of these compounds is linked to the upregulation of caspase 3 expression. nih.govnih.gov Caspase 3 is a key executioner caspase in the apoptotic pathway. By increasing its expression, benzolactam derivatives enhance the cell's machinery for self-destruction. This effect has been observed to be specific to latently HIV-infected cells. nih.govmednexus.org

The process begins with the latency-reversing activity of the benzolactam compounds, which is then followed by the enhanced release of HIV particles. mednexus.org Subsequently, the upregulation of caspase 3 leads to increased apoptosis in these reactivated cells. nih.govnih.gov This suggests that a compound like BL-V8-310 could potentially induce apoptosis on its own, without the need for a separate apoptosis-inducing drug. mednexus.org

Furthermore, studies have shown that combining the benzolactam derivative BL-V8-310 with a bromodomain-containing 4 (BRD4) inhibitor, JQ1, not only enhances the HIV latency-reversing activity but also has additional benefits. nih.govnih.gov This combination was found to reduce the secretion of cytotoxic cytokines from CD4+ T-cells that can be induced by BL-V8-310 alone. nih.govnih.gov This suggests a synergistic effect that could lead to a more effective and potentially safer therapeutic strategy. nih.gov

Interactive Data Table: Apoptotic Mechanisms of Benzolactam Derivatives

| Compound/Combination | Mechanism | Effect | Significance |

|---|---|---|---|

| Benzolactam-related compounds (e.g., BL-V8-310) | Upregulation of caspase 3 expression | Enhanced apoptosis specifically in latently HIV-infected cells | Potential for a single agent to both "shock" and "kill" |

| BL-V8-310 + JQ1 (BRD4 inhibitor) | Enhanced latency reversal and reduced cytotoxic cytokine secretion | Synergistic effect on eliminating latent reservoirs with potentially fewer adverse effects | Improved efficacy and safety profile for HIV eradication strategies |

Applications As a Chemical Probe and Research Tool

Contributions to Understanding Tumor Promotion Mechanisms

Conventional and novel PKC isozymes are recognized as primary targets for tumor promoters like phorbol (B1677699) esters and indolactam-V. nih.govacs.org The development of isozyme-selective PKC activators is crucial for dissecting the specific roles of each isozyme in the complex process of tumor promotion. kagawa-u.ac.jp While many PKC activators face the challenge of having tumor-promoting effects themselves, the creation of selective compounds like 8-Octyl-benzolactam-V9 provides a more refined tool for these investigations. scispace.com

By selectively activating specific novel PKC isozymes, researchers can explore their downstream signaling pathways and identify their contribution to cellular changes associated with tumor development. evitachem.com For instance, understanding how PKCε and PKCη activation influences cell growth, differentiation, and apoptosis can provide insights into the mechanisms by which some tumors develop and progress. nih.gov The study of such selective activators aids in building a clearer picture of the intricate signaling networks that underlie carcinogenesis. nih.gov

Applications in Investigating Latent Viral Infections

Recent research has highlighted the potential of PKC activators as latency-reversing agents (LRAs) for latent viral infections, such as Human Immunodeficiency Virus (HIV). nih.gov The "shock and kill" strategy for HIV eradication aims to reactivate the virus from its latent reservoirs, making it susceptible to antiretroviral therapy and the host immune system. nih.govplos.org PKC activators can induce the activation of transcription factors like NF-κB, which in turn can initiate the transcription of the HIV genome. nih.gov

Benzolactam derivatives, as a class of PKC activators, have been investigated for their ability to reverse HIV latency. nih.gov While studies have often focused on other benzolactam compounds, the principle of using selective PKC activators to understand and potentially manipulate viral latency is a significant area of research. nih.gov The ability of compounds like this compound to target specific PKC isozymes could offer a more nuanced approach to reactivating latent viruses, potentially minimizing off-target effects. nih.govnih.gov Investigating the role of PKCε and PKCη in viral latency and reactivation is an area where selective probes are particularly valuable. nih.gov The study of latent viral infections is a complex field, with research also exploring the molecular signatures of immune cell exhaustion during chronic infections and the mechanisms of viral reactivation triggered by various factors. nih.govdovepress.com

Future Directions and Emerging Research Avenues

Development of Novel Selective Activators

The design of 8-Octyl-benzolactam-V9 was a strategic effort to improve upon earlier PKC activators like indolactam-V (ILV). nih.gov Researchers replaced the indole (B1671886) ring of ILV with a benzene (B151609) ring and removed a pyrrolidine (B122466) moiety to enhance synthetic accessibility and binding selectivity for novel PKC isozymes (nPKCs) over conventional ones (cPKCs). nih.govacs.orgacs.org Specifically, this compound demonstrated significant selectivity for PKC epsilon (ε) and PKC eta (η), inducing their translocation from the cytoplasm to the plasma membrane at concentrations where other isozymes remained unresponsive. nih.govacs.org

Future research is focused on leveraging the structural template of this compound to develop a new generation of activators with even greater isozyme-specific profiles. The core strategy involves the systematic modification of its key structural features. Research into related compounds, such as indolactam derivatives, has shown that altering substituents can drastically increase selectivity for nPKCs. kagawa-u.ac.jp

Key research avenues include:

Modification of the Alkyl Chain: The C8 octyl group on this compound was introduced to compensate for the loss of hydrophobicity from removing the pyrrole (B145914) ring of its parent compound. acs.org Future work will likely explore a library of analogs with varying alkyl chain lengths and branching to fine-tune the hydrophobic interactions within the PKC binding domain. This could potentially distinguish between the highly homologous C1 domains of different nPKCs, such as ε and η.

Benzene Ring Substitution: Introducing various functional groups onto the benzene ring could create additional points of interaction with the target enzyme, potentially enhancing both affinity and selectivity.

Creation of Dimeric Ligands: Inspired by research on other PKC activators, creating bidentate ligands by linking two benzolactam molecules with spacers of varying lengths is a promising strategy. scispace.com Such dimers could simultaneously engage two binding sites, potentially leading to enhanced affinity and novel selectivity profiles among PKC isoforms. scispace.com

| Compound | Target PKC Isozymes | Key Structural Feature | Selectivity Profile |

|---|---|---|---|

| Indolactam-V (ILV) | Conventional and Novel PKCs | Indole Ring | Non-selective activator of most PKC isozymes. nih.gov |

| 1-Hexyl-indolinelactam-V | Novel PKCs | Indoline (B122111) Ring | Showed a binding preference for novel PKCs over conventional PKCs. nih.govacs.org |

| This compound | PKC epsilon (ε) and eta (η) | Benzene Ring, Octyl Chain | Selective activator for PKC ε and η; other isozymes unresponsive at similar concentrations. nih.govacs.org |

Advanced Computational Modeling Approaches

Computational chemistry is an indispensable tool for accelerating the development of new therapeutic agents. For the benzolactam class of compounds, computational docking simulations have already been instrumental in understanding their binding conformations. acs.org Future research will employ more advanced computational methods to guide the rational design of next-generation activators based on the this compound scaffold.

Emerging computational strategies include:

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations can reveal crucial information about the conformational changes induced in PKC upon binding, the stability of the interaction, and the role of water molecules in the binding pocket, offering deeper insights than static models.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of this compound derivatives, researchers can generate data to build QSAR models. These models use statistical methods to correlate variations in the chemical structure of the compounds with their biological activity. A robust QSAR model could then predict the binding affinity and selectivity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and reducing wasted resources.

Free Energy Perturbation (FEP): This sophisticated technique can accurately predict the difference in binding affinity between two similar ligands. FEP can be used to computationally screen modifications to the this compound structure, providing a quantitative prediction of how a change—such as altering the alkyl chain or adding a substituent—will impact its binding to different PKC isozymes.

These advanced modeling approaches will provide an unprecedented level of detail regarding the molecular determinants of PKC activation, paving the way for the in-silico design of highly specific chemical probes and potential therapeutics. scispace.com

Exploration of Combined Therapeutic Strategies

The selective activation of specific PKC isozymes by compounds like this compound has significant therapeutic implications, particularly for diseases like Alzheimer's and cancer. scispace.com A major future direction is the exploration of combination therapies, where the unique activity of a benzolactam activator is paired with other drugs to achieve a synergistic effect.

Alzheimer's Disease: PKC activation is known to enhance the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) through a non-amyloidogenic pathway, thereby reducing the production of toxic Aβ peptides. nih.gov Research has demonstrated that combining a PKC activator, like a benzolactam, with other therapeutic agents, such as histone deacetylase (HDAC) inhibitors, could offer a powerful dual approach. nih.gov An even more advanced strategy involves designing single, hybrid molecules that possess both PKC-activating and HDAC-inhibiting properties, bringing two synergistic mechanisms of action into one chemical entity. nih.gov

Oncology: Different PKC isozymes can act as either tumor promoters or suppressors depending on the context. The ability to selectively activate or inhibit specific isozymes is therefore highly desirable in cancer therapy. nih.gov Future studies may explore combining a selective nPKC activator like an this compound derivative with conventional chemotherapy or with inhibitors of other signaling pathways to enhance anti-tumor efficacy.

HIV Latency: Some PKC activators, such as Prostratin, are being investigated in "shock and kill" strategies to eradicate latent HIV reservoirs, often in combination with antiretroviral therapy. scispace.com The high selectivity of novel benzolactams could make them attractive candidates for similar combination strategies, potentially with a more favorable therapeutic window.

The exploration of these combined therapeutic strategies highlights a shift from a single-target approach to a multi-faceted network pharmacology perspective, where modulating a key node like PKC can have beneficial effects when integrated with other therapeutic interventions.

Q & A

Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound?

- Methodological Answer : Provide step-by-step procedures in Supporting Information, including raw NMR/HPLC data and instrument settings (e.g., column type, gradient program). Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.